(4-Butoxyphenyl)methylhydrazine
Description
Properties
CAS No. |
33556-45-5 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(4-butoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C11H18N2O/c1-2-3-8-14-11-6-4-10(5-7-11)9-13-12/h4-7,13H,2-3,8-9,12H2,1H3 |
InChI Key |
IAFCITUSAGIDIH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)CNN |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared below with three key structural analogs: 4-methoxybenzohydrazide , methylhydrazine , and 4-ethoxyphenyl hydrazine derivatives .
Reactivity and Functional Group Influence
- Butoxy vs. For example, 4-methoxybenzohydrazide derivatives exhibit higher solubility in polar solvents, whereas the butoxy variant may favor lipid-rich environments .
- Hydrazine Moiety: Like methylhydrazine, the compound can act as a nucleophile, participating in cyclocondensation reactions (e.g., forming pyrazoles or triazoles) . However, the phenyl ring may reduce its acute toxicity compared to unsubstituted methylhydrazine, which is a potent carcinogen .
Preparation Methods
Direct Alkylation of Hydrazine with 4-Butoxybenzyl Halides
The most straightforward method involves reacting hydrazine hydrate with 4-butoxybenzyl chloride or bromide. This approach mirrors patents for methylhydrazine synthesis, where hydrazine undergoes alkylation with dimethyl sulfate in the presence of hydrochloric acid and tetrabutyl ammonium bromide as a phase transfer catalyst. Adapting this protocol:
Synthesis of 4-Butoxybenzyl Chloride :
Alkylation of Hydrazine :
- Conditions : Combine hydrazine hydrate (1.2 equiv) and 4-butoxybenzyl chloride (1.0 equiv) in ethanol or tetrahydrofuran (THF) with tetrabutyl ammonium bromide (0.1 equiv) as a catalyst.
- Temperature : 0–5°C to minimize dialkylation.
- Neutralization : Add aqueous sodium hydroxide (10%) to dissociate the product from hydrochloride salts.
- Yield : ~60–70% after vacuum distillation or recrystallization from ethanol/water.
Key Considerations :
- Stoichiometry : Excess hydrazine (1.2–1.5 equiv) favors mono-alkylation, but higher ratios risk di-alkylated byproducts.
- Solvent : Polar aprotic solvents (e.g., THF) enhance solubility of the lipophilic benzyl halide.
Reductive Amination of 4-Butoxybenzaldehyde
An alternative route employs reductive amination, bypassing the need for benzyl halides:
Reaction Setup :
Purification :
- Quench with aqueous ammonium chloride, extract with ethyl acetate, and dry over $$ \text{MgSO}_4 $$.
- Isolate via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Advantages :
- Avoids handling hazardous benzyl halides.
- Higher functional group tolerance compared to alkylation.
Limitations :
- Requires access to 4-butoxybenzaldehyde, which may necessitate additional synthesis steps.
Protection-Deprotection Strategy for Selective Mono-Alkylation
To circumvent dialkylation, a Boc-protected hydrazine intermediate can be used:
Protection :
Alkylation :
- React $$ N $$-Boc-hydrazine (1.0 equiv) with 4-butoxybenzyl bromide (1.05 equiv) in THF using potassium carbonate as a base.
- Reflux for 6–8 hours.
Deprotection :
Yield : ~75–80% after purification.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Direct Alkylation | Short reaction time; minimal steps | Risk of dialkylation; hazardous reagents | 60–70% |
| Reductive Amination | Mild conditions; avoids alkyl halides | Requires aldehyde precursor; moderate yield | 50–60% |
| Protection-Deprotection | High selectivity; scalable | Additional steps for protection/deprotection | 75–80% |
Challenges and Optimization Strategies
- Byproduct Formation : Dialkylated species ($$ N,N $$-di-(4-butoxybenzyl)hydrazine) may form during direct alkylation. Using a large excess of hydrazine (2.0 equiv) and low temperatures (0°C) suppresses this.
- Solvent Selection : Ethanol or methanol improves hydrazine solubility but may slow reaction kinetics. THF or dimethylformamide (DMF) enhances rates but complicates purification.
- Catalysis : Phase transfer catalysts (e.g., tetrabutyl ammonium bromide) accelerate alkylation by shuttling ions between phases.
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